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Compound of Interest

Compound Name: (-)-Inpea hydrochloride

CAS No.: 7388-03-6

Cat. No.: B1671957 Get Quote

Executive Summary
This technical guide details the chemical structure, retrosynthetic strategy, and laboratory-scale

synthesis of (-)-Inpea hydrochloride (N-isopropyl-p-nitrophenylethanolamine). As a Class II

antiarrhythmic agent (beta-blocker), Inpea represents a critical structural scaffold in medicinal

chemistry, being a nitro-substituted analogue of sotalol.

This document is designed for medicinal chemists and process development scientists. It

emphasizes the chemoselective reduction required to preserve the nitro moiety and the optical

resolution necessary to isolate the biologically active levorotatory (-) enantiomer.

Part 1: Chemical Identity & Structural Analysis
The pharmacological activity of Inpea resides primarily in its (-)-enantiomer, which typically

correlates with the (R)-absolute configuration at the benzylic carbon, analogous to (R)-(-)-

epinephrine and other bioactive phenylethanolamines.
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Property Detail

IUPAC Name
(1R)-1-(4-nitrophenyl)-2-(propan-2-

ylamino)ethanol hydrochloride

Common Name (-)-Inpea HCl

Molecular Formula C₁₁H₁₆N₂O₃[1][2] · HCl

Molecular Weight 224.26 g/mol (Free base) / 260.72 g/mol (Salt)

Chiral Center C1 (Benzylic position)

Active Isomer (-)-Levorotatory (Eutomer)

Appearance Crystalline solid (White to off-white)

Structural Visualization
The following diagram illustrates the chemical structure, highlighting the chiral center and the

critical pharmacophore elements (ethanolamine backbone and nitro-aromatic tail).
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Caption: Structural connectivity of Inpea HCl. The chiral center at C1 determines the

stereochemical affinity for beta-adrenergic receptors.

Part 2: Retrosynthetic Analysis
To synthesize (-)-Inpea while preserving the nitro group, we must avoid catalytic hydrogenation

(Pd/C + H₂), which would reduce the nitro group to an aniline (yielding a sotalol precursor

instead). Therefore, a hydride-based reduction strategy is selected.
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Target: (-)-Inpea HCl.

Precursor 1: Racemic Inpea (Free Base).

Transformation: Chemoselective reduction of an

-aminoketone.

Intermediate: 1-(4-nitrophenyl)-2-(isopropylamino)ethanone.

Starting Materials:

-Nitroacetophenone + Bromine + Isopropylamine.
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Caption: Retrosynthetic pathway emphasizing the non-catalytic reduction route to preserve the

nitro moiety.

Part 3: Detailed Synthesis Protocol
Phase 1: Bromination of p-Nitroacetophenone
This step generates the electrophilic phenacyl bromide species.

Reagents:

-Nitroacetophenone (1.0 eq), Bromine (

, 1.0 eq), Glacial Acetic Acid.

Safety:

-Nitrophenacyl bromide is a potent lachrymator. Work strictly in a fume hood.

Protocol:

Dissolve 16.5 g (0.1 mol) of

-nitroacetophenone in 100 mL of glacial acetic acid.

Add a catalytic amount of HBr (48%) to initiate enolization.

Add 16.0 g (0.1 mol) of bromine dropwise at room temperature. The solution will decolorize

as bromine is consumed.

Stir for 1 hour post-addition.

Pour the mixture into ice-water (500 mL). The product, 2-bromo-1-(4-nitrophenyl)ethanone,

will precipitate.

Filter, wash with cold water, and recrystallize from ethanol.

Yield Target: ~75-85%[3]
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Checkpoint: MP 98-100°C.

Phase 2: Amination (The SN2 Reaction)
Reagents: 2-bromo-1-(4-nitrophenyl)ethanone, Isopropylamine (Excess).

Expertise Note: A large excess of isopropylamine (3-4 equivalents) is critical to prevent bis-

alkylation (where one amine attacks two bromide molecules).

Protocol:

Dissolve 12.2 g (0.05 mol) of the bromoketone in 100 mL of dry THF or Ethanol.

Cool to 0°C.

Add 12.0 g (~0.2 mol) of isopropylamine dropwise.

Allow to warm to room temperature and stir for 4 hours.

Evaporate the solvent and excess amine under reduced pressure.

Treat the residue with dilute HCl to dissolve the amine, filter off any neutral impurities, then

basify with NaOH to precipitate the free aminoketone.

Intermediate: 1-(4-nitrophenyl)-2-(isopropylamino)ethanone.

Phase 3: Chemoselective Reduction
Reagents: Sodium Borohydride (

), Methanol.[4]

Mechanism: Hydride transfer to the ketone carbonyl. The nitro group is inert to borohydride.

Protocol:

Dissolve the aminoketone from Phase 2 in 100 mL Methanol.

Cool to 0-5°C.
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Add

(1.5 eq) portion-wise over 30 minutes. (Caution: Hydrogen gas evolution).

Stir at room temperature for 2 hours.

Quench with water and extract with Ethyl Acetate.

Dry organic layer (

) and evaporate to yield Racemic (±)-Inpea base.

Phase 4: Optical Resolution & Salt Formation
This is the defining step to isolate the (-)-isomer.

Protocol:

Dissolve racemic Inpea (10 g) in hot methanol.

Add an equimolar amount of (+)-Tartaric acid (or dibenzoyl-L-tartaric acid for sharper

separation).

Allow the solution to cool slowly. The diastereomeric salt of the (-)-amine usually crystallizes

out first (solubility difference).

Filter the crystals and recrystallize from methanol/water until constant specific rotation is

achieved.

Liberation: Dissolve the salt in water, basify with 1M NaOH, and extract the free (-)-Inpea

base into ether.

Final Hydrochloride Formation: Treat the ethereal solution with dry HCl gas or ethanolic HCl.

Filter the white precipitate: (-)-Inpea Hydrochloride.

Part 4: Analytical Characterization
To validate the synthesis, the following parameters must be met.
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Test Expected Result Relevance

Melting Point 238–240°C (dec) Identity & Purity

IR Spectroscopy

1350, 1520 cm⁻¹ (NO₂

stretch)3300 cm⁻¹ (OH/NH

stretch)

Confirms Nitro group integrity

¹H NMR (D₂O)

δ 1.3 (d, 6H, Isopropyl

methyls)δ 5.2 (dd, 1H, CH-

OH)δ 7.6-8.2 (m, 4H, Aromatic

AA'BB')

Structural Confirmation

Specific Rotation
to

(c=1, H₂O)

Critical: Confirms enantiomeric

purity

Part 5: Pharmacological Context[6][7]
Inpea is a non-selective

-adrenergic antagonist.

Mechanism: It competitively binds to

and

receptors, inhibiting the action of catecholamines (epinephrine/norepinephrine).[1][5][6][7]

Structure-Activity Relationship (SAR): The

-nitro group replaces the sulfonamide of sotalol or the chloro-groups of dichloroisoproterenol.
The ethanolamine "linker" and the isopropyl "tail" are essential for fitting the beta-receptor
pocket. The (-)-isomer (R-configuration) aligns with the receptor's stereochemical
requirements for maximal binding affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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